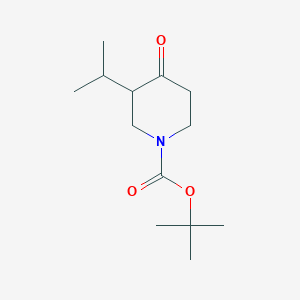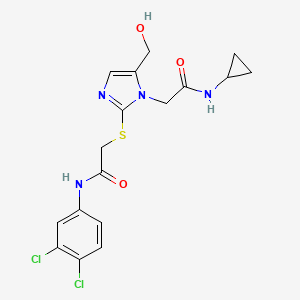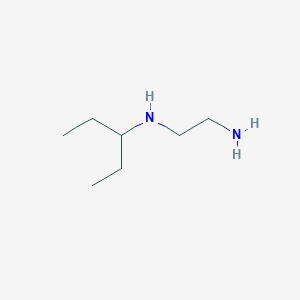
(E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide, commonly referred to as IBTF, is a novel compound that has seen a surge in use in recent years. It has been used in a variety of scientific research applications, as well as in laboratory experiments. IBTF is an important tool for researchers due to its unique properties and its ability to be used in a variety of ways.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Research has shown that oligomeric derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen) have been synthesized and evaluated for their pharmacological properties. These derivatives exhibit prolonged anti-inflammatory activity and improved initial activity compared to ibuprofen. This highlights the potential of (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide in pharmacological applications, particularly in enhancing the efficacy of existing drugs like ibuprofen (Cecchi et al., 1981).
Molecular Structures and Photochemical Behavior
The molecular structures and photochemical behavior of related compounds have been studied, offering insights into their applications in material science and drug development. These studies investigate how molecular conformation and electronic structure impact their behavior, which is crucial for understanding how (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide might interact in various environments (Lewis & Yoon, 1994).
Antioxidant Potential
The antioxidant properties of related compounds, such as 2,6-diisopropylphenol, have been investigated, showing their potential as antioxidants by reacting with free radicals. This suggests the possibility of (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide having similar antioxidant capabilities, which could be significant in medical applications like reducing oxidative stress (Murphy et al., 1992).
Estrogen Receptor Affinity
Studies have explored the structure-activity relationship of estrogen receptor ligands, indicating that similar compounds can interact with estrogen receptors. This research can be applied to (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide to assess its potential as a modulator of estrogen receptor activity, which can be useful in developing new therapeutic agents (Mittal et al., 1985).
Modulation of GABAA Receptors
The modulation of GABAA receptor activation by compounds such as propofol, an alkyphenol, has been investigated. This research implies that (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide could also affect GABAA receptors, which is important in neuroscience and anesthesiology (Orser et al., 1994).
Cardioprotective Effects
Research on similar compounds like exenatide has demonstrated cardioprotective effects after myocardial infarction, suggesting a potential application of (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide in cardiac care and treatment of heart-related conditions (Timmers et al., 2009).
Eigenschaften
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-N-(2,4,5-trifluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c1-12(2)9-14-5-3-13(4-6-14)7-8-19(24)23-18-11-16(21)15(20)10-17(18)22/h3-8,10-12H,9H2,1-2H3,(H,23,24)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFAMLLJBVUCHH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-4-isopropylbenzo[d]thiazol-2-amine](/img/structure/B2842553.png)


![(2-bromo-5-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2842556.png)
![Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2842557.png)



![Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-](/img/structure/B2842568.png)
![2-(1-Benzofuran-2-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide](/img/structure/B2842570.png)
![5-[(dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2842572.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2842573.png)